molecular formula C21H14F2N2O4S3 B11442113 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11442113
M. Wt: 492.5 g/mol
InChI Key: CIHWNKYFVZRXHV-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide features a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4 and a thiophen-2-yl group at position 2. A sulfanyl-acetamide side chain at position 5 is further functionalized with a 4-fluorophenyl group.

Properties

Molecular Formula

C21H14F2N2O4S3

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H14F2N2O4S3/c22-13-3-7-15(8-4-13)24-18(26)12-31-21-20(25-19(29-21)17-2-1-11-30-17)32(27,28)16-9-5-14(23)6-10-16/h1-11H,12H2,(H,24,26)

InChI Key

CIHWNKYFVZRXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorobenzene and thiophene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 1,3-oxazole core distinguishes it from analogs with triazole, thiazole, or imidazothiazole systems:

  • Triazole analogs (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, ) exhibit tautomerism, influencing electronic properties and solubility. The triazole’s NH group enables hydrogen bonding, unlike the oxazole’s oxygen, which may reduce polarity .

Table 1: Heterocycle Comparison

Heterocycle Example Compound Key Properties
1,3-Oxazole Target compound Moderate polarity, rigid structure
1,2,4-Triazole Tautomerism, NH hydrogen bonding
Thiazole Higher polarizability, sulfur interactions

Substituent Effects on the Sulfonyl Group

The 4-fluorobenzenesulfonyl group in the target compound is modified in analogs to explore halogen or electronic effects:

  • Bromo substitution (e.g., 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, ) increases molecular weight (MW: ~463 g/mol vs. target’s ~437 g/mol) and lipophilicity (predicted logP: ~4.2 vs.
  • Methoxy substitution (e.g., ) introduces electron-donating effects, altering electronic density and reactivity in cyclization reactions .

Table 2: Substituent Impact on Physicochemical Properties

Substituent Example Compound (Evidence) MW (g/mol) Predicted logP
4-Fluoro Target compound 437.44 3.8
4-Bromo 463.34 4.2
4-Methoxy 452.49 3.5

Thiophene and Acetamide Modifications

  • Thiophene positioning : The thiophen-2-yl group in the target compound is retained in analogs (e.g., ) for its role in aromatic stacking or interaction with hydrophobic enzyme pockets.
  • Acetamide substituents : Replacing the 4-fluorophenyl group with 3-fluorophenyl () or 4-methoxyphenyl () alters steric and electronic profiles. The 4-fluorophenyl group balances electronegativity and lipophilicity, optimizing target engagement .

Biological Activity

The compound 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorobenzenesulfonyl group : Enhances lipophilicity and biological activity.
  • Thiophene ring : Known for its role in various biological activities.
  • Oxazole moiety : Imparts additional pharmacological properties.

Molecular Formula

C16H14F2N2O3S2C_{16}H_{14}F_2N_2O_3S_2

Molecular Weight

392.42 g mol392.42\text{ g mol}

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium .

Minimum Inhibitory Concentration (MIC)

The MIC is a crucial parameter in assessing antimicrobial efficacy. For related compounds, MIC values were reported as follows:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

These values suggest that the compound may possess similar or enhanced antimicrobial effects due to the presence of fluorinated groups which often increase potency .

Anticancer Activity

The presence of fluorine in the aromatic rings of the compound has been linked to increased biological availability and reduced mutagenicity, which is beneficial in anticancer applications. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with key enzymatic pathways in bacteria and cancer cells.
  • Disruption of Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Certain thiophene derivatives inhibit DNA and RNA synthesis in pathogenic organisms.

Study on Antimicrobial Efficacy

A study conducted on fluoroaryl derivatives demonstrated significant antibacterial activity against S. aureus, with treated cells exhibiting morphological changes indicative of cellular damage . The study concluded that these compounds could serve as effective antibacterial agents.

Anticancer Research

In a separate investigation, compounds structurally related to the target compound were evaluated for their anticancer properties. The results indicated a dose-dependent inhibition of tumor cell growth, suggesting potential therapeutic applications in oncology .

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